1-(3,5-Dimethylisoxazol-4-yl)ethanone
Overview
Description
1-(3,5-Dimethylisoxazol-4-yl)ethanone is an organic compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol It is characterized by the presence of an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
Mechanism of Action
Target of Action
The primary target of the compound “1-(3,5-Dimethylisoxazol-4-yl)ethanone” is BRD4 . BRD4, or Bromodomain-containing protein 4, is a protein that has been shown to play a crucial role in cancer therapy . It is particularly effective in the treatment of TNBC, a subtype of breast cancer .
Mode of Action
The compound interacts with its target, BRD4, by inhibiting its activity . In a study, a derivative of the compound, DDT26, demonstrated significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . The phthalazinone moiety of DDT26 mimicked the PAPR1 substrate, resulting in DDT26 displaying a moderate inhibitory effect on PARP1 .
Biochemical Pathways
The compound’s interaction with BRD4 leads to a series of downstream effects. Notably, DDT26 was shown to modulate the expression of c-MYC and γ-H2AX, induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in MCF-7 cells .
Result of Action
The result of the compound’s action is significant anti-proliferative activity against certain cancer cell lines . This includes inducing DNA damage, inhibiting cell migration and colony formation, and causing cell cycle arrest .
Biochemical Analysis
Biochemical Properties
1-(3,5-Dimethylisoxazol-4-yl)ethanone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been identified as a ligand for bromodomains, which are protein domains that recognize acetylated lysine residues on histone proteins. This interaction is crucial for the regulation of gene expression through chromatin remodeling. The compound’s ability to bind to bromodomains suggests its potential as a modulator of gene expression and its involvement in epigenetic regulation .
Cellular Effects
This compound has been shown to influence various cellular processes. It can modulate the expression of genes involved in cell cycle regulation, DNA damage response, and cell migration. For instance, studies have demonstrated that this compound can induce DNA damage, inhibit cell migration, and arrest the cell cycle at the G1 phase in certain cell lines . These effects highlight its potential as a therapeutic agent in cancer treatment, where controlling cell proliferation and migration is crucial.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an acetyl-lysine mimetic, displacing acetylated histone-mimicking peptides from bromodomains. This displacement inhibits the interaction between bromodomains and acetylated lysines, thereby affecting the regulation of gene expression . Additionally, the compound’s structure allows it to selectively bind to certain bromodomains, making it a promising lead for the development of selective inhibitors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on gene expression and cellular metabolism, indicating its potential for prolonged therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate gene expression and cellular processes without causing significant toxicity. At higher doses, toxic effects such as cellular apoptosis and tissue damage have been observed . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations that can affect its activity and stability. Enzymes such as cytochrome P450 play a role in its metabolism, leading to the formation of metabolites that may have distinct biological activities . Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems and optimizing its therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Studies have shown that the compound can be efficiently transported across cell membranes and accumulate in the nucleus, where it exerts its effects on gene expression . The distribution of the compound within tissues also affects its overall bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound has been found to localize primarily in the nucleus, where it interacts with chromatin and modulates gene expression. Targeting signals and post-translational modifications may direct the compound to specific nuclear compartments, enhancing its ability to regulate gene expression . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
Preparation Methods
The synthesis of 1-(3,5-Dimethylisoxazol-4-yl)ethanone can be achieved through several routes. One common method involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) followed by aldehydes, molecular iodine, and hydroxylamine . This one-pot preparation method is highly regioselective and efficient. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3,5-Dimethylisoxazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,5-Dimethylisoxazol-4-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, including potential anti-cancer agents.
Materials Science: The compound is utilized in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and other biological processes.
Comparison with Similar Compounds
1-(3,5-Dimethylisoxazol-4-yl)ethanone can be compared with other similar compounds, such as:
1-(3,5-Dimethylisoxazol-4-yl)methanamine hydrochloride: This compound has a similar isoxazole ring but differs in the functional group attached to the ring.
3-(1-((3,5-Dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione: This compound is used as a flavoring substance and has a more complex structure.
The uniqueness of this compound lies in its specific chemical structure, which allows for diverse chemical reactions and applications in various fields.
Properties
IUPAC Name |
1-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-4-7(5(2)9)6(3)10-8-4/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOJLNSJFRTBHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00507988 | |
Record name | 1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00507988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35166-20-2 | |
Record name | 1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00507988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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